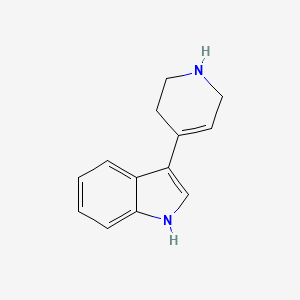
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Vue d'ensemble
Description
3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole est un composé chimique qui présente un cycle tétrahydropyridine fusionné à une structure indolique. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Applications De Recherche Scientifique
3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: The compound may be used in the development of new materials and chemical products.
Orientations Futures
The future directions for the study of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” could involve further exploration of its serotoninergic and anti-dopaminergic properties . Additionally, it could be studied as a potential inhibitor of the FGFR signaling pathway, which plays an essential role in various types of tumors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la cyclisation oxydative d'intermédiaires chalcone en présence d'un catalyseur de peroxyde d'hydrogène alcalin . Les conditions de réaction sont soigneusement contrôlées pour assurer la formation du produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et la capacité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium et d'aluminium pour la réduction et divers agents halogénants pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le catalyseur, sont optimisées en fonction de la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire des atomes d'halogène dans la molécule.
Applications de la recherche scientifique
Le 3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur divers processus cellulaires.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son rôle dans la modulation des systèmes de neurotransmetteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir sur les récepteurs des neurotransmetteurs, les enzymes ou d'autres composants cellulaires, conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les voies et les cibles exactes impliquées.
Mécanisme D'action
The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester pinacolique d'acide 1-méthyl-1,2,3,6-tétrahydropyridine-4-boronique
- Chlorhydrate de 2-méthyl-2-(1,2,3,6-tétrahydro-pyridin-4-yl)-propan-1-ol
Unicité
Le 3-(1,2,3,6-Tétrahydro-pyridin-4-yl)-1H-indole est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSPTXGPFAXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375484 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65347-55-9, 38620-69-8 | |
| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

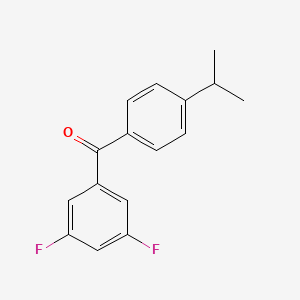
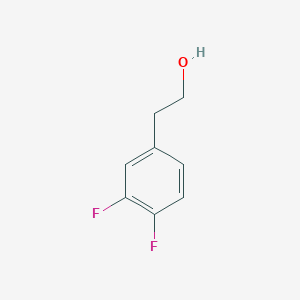
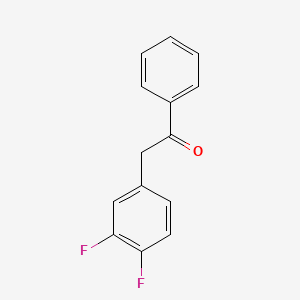




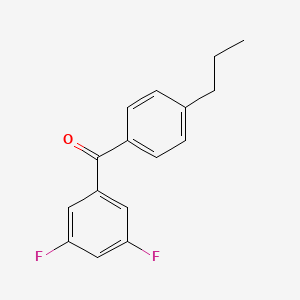
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

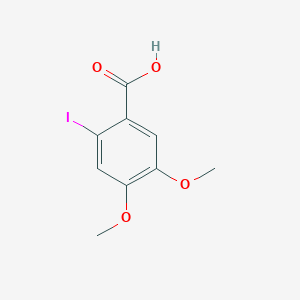
![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)
